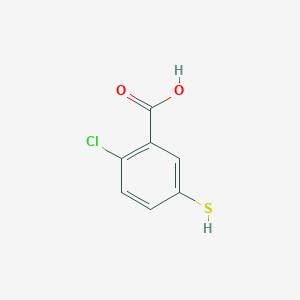

2-Chloro-5-sulfanylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMNSWRPVWLTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Sulfanylbenzoic Acid and Its Analogs

Direct Functionalization Approaches of Benzoic Acid Scaffolds

Direct functionalization offers a streamlined route to the target molecule by introducing the necessary chloro and sulfanyl (B85325) groups onto a benzoic acid backbone.

Regioselective Introduction of the Sulfanyl Group

The introduction of a sulfanyl group (–SH) onto a benzoic acid ring requires careful control of regioselectivity to ensure substitution at the desired position. One common strategy involves the use of a sulfonyl blocking group. masterorganicchemistry.com By first introducing a sulfonyl group (–SO3H) at the para position of an activated benzoic acid derivative, subsequent reactions can be directed to the ortho and meta positions. masterorganicchemistry.com Following the desired substitutions, the sulfonyl group can be removed under acidic conditions. masterorganicchemistry.com

Another approach involves the reaction of thioacids with various substrates under photochemical conditions. For instance, thiobenzoic acid can react with a diverse array of aryl thiols to form thioesters in good to excellent yields. rsc.org This method highlights the potential for creating C-S bonds, a key step in synthesizing sulfanylbenzoic acids.

Halogenation Strategies for the Chloro-Substitution Pattern

The introduction of a chlorine atom at the 2-position of the benzoic acid ring is typically achieved through electrophilic aromatic substitution. chemguide.co.uklibretexts.org This reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3), which activates the chlorine molecule, making it a better electrophile. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the chlorination. For instance, the reaction of benzene (B151609) with chlorine in the presence of aluminum chloride or iron yields chlorobenzene. libretexts.org

Synthesis via Functional Group Interconversion

An alternative and often more versatile approach to synthesizing 2-chloro-5-sulfanylbenzoic acid involves the modification of pre-existing functional groups on a benzoic acid precursor.

Conversion of Nitro-Substituted Benzoic Acids to Sulfanyl Analogs

A common and effective strategy begins with the nitration of a suitable benzoic acid derivative. For example, 2-chloro-5-nitrobenzoic acid can be synthesized by the nitration of o-chlorobenzoic acid. patsnap.com The nitro group can then be reduced to an amino group. A patent describes the reduction of a nitro group in 3-nitro-4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid using catalytic hydrogenation with Raney nickel as the preferred catalyst, although other noble metal catalysts like palladium on carbon or platinum oxide can also be used. google.com

The resulting amino group can then be converted to a sulfanyl group through a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a sulfur-containing reagent.

| Starting Material | Reagents | Product | Yield | Purity |

| o-Chlorobenzoic acid | Concentrated sulfuric acid, Nitric acid | 2-Chloro-5-nitrobenzoic acid | 95.8% | 98.5% |

| 2-Chloro-5-nitrobenzoic acid | Iron powder, Ethanol, Water, Ammonium chloride | 2-Chloro-5-aminobenzoic acid | 95.1% | 99.1% |

| 2-Chloro-5-aminobenzoic acid | Sulfuric acid, Sodium nitrite, Potassium iodide | 2-Chloro-5-iodobenzoic acid | - | - |

Table 1: Synthesis of a Halogenated Benzoic Acid via a Nitro Intermediate. patsnap.com

Thiolation Reactions of Halogenated Benzoic Acid Precursors

Thiolation reactions provide a direct method for introducing the sulfanyl group by displacing a halogen atom on the benzoic acid ring. This can be achieved by reacting a di-halogenated benzoic acid with a sulfur nucleophile. For instance, reacting the acid chloride of a benzoic acid derivative with a thiol (RSH) in the presence of a base like sodium hydroxide (B78521) can lead to the formation of a thioester. quora.com The base facilitates the reaction by converting the thiol to the more nucleophilic thiolate. quora.com

A patent describes a process for preparing halogenated benzoic acids by reacting an asymmetrically substituted benzophenone (B1666685) with an oxidizing agent. google.com This suggests that precursors for thiolation can be generated through various oxidative routes.

Hydrolytic Routes from Nitrile Intermediates

The hydrolysis of a nitrile (–CN) group to a carboxylic acid (–COOH) is a well-established transformation in organic synthesis. scribd.comchegg.comchadsprep.comchemistrysteps.com This method can be employed when a suitable cyanobenzoic acid precursor is available. The hydrolysis can be performed under either acidic or basic conditions. scribd.comchemistrysteps.comgoogle.com Strong mineral acids like hydrochloric acid or sulfuric acid, or strong bases are typically used. google.com

For example, a process for synthesizing benzoic acids can involve the reaction of a precursor with an alkali metal cyanide to introduce the nitrile group, which is then hydrolyzed to the carboxylic acid. google.com This two-step process, starting from an alkyl halide, provides a common route to carboxylic acids. chegg.com

Optimization of Reaction Parameters and Yield Enhancement

The successful synthesis of this compound and its analogs hinges on the meticulous optimization of various reaction parameters. These factors are crucial for driving the reaction towards the desired product, minimizing by-products, and ensuring the economic viability of industrial-scale production.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent is paramount in the synthesis of benzoic acid derivatives, as it can significantly influence reaction rates, yields, and the selectivity of the product. In the synthesis of related compounds, such as 2-chloro-5-sulfamoylbenzoic acid, water is often a preferred solvent due to its environmental benefits and ability to dissolve the initial reactants. However, the solubility of certain intermediates, like diazonium salts, can be limited in purely aqueous systems.

To address this, water-miscible co-solvents may be introduced. These can include tetrahydrofuran, dimethoxyethane, dioxane, dimethylformamide (DMF), acetone, and dimethyl sulfoxide (B87167) (DMSO). Such co-solvents can enhance the solubility of organic reactants, although they should not constitute more than 25% of the total solvent volume to maintain the advantageous properties of the aqueous medium. For the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, N-methyl-2-pyrrolidone (NMP) has been noted for its high boiling point and stability, which helps to prevent the formation of by-products that can occur with solvents like DMSO. In other preparations, such as for 6-chloro-2-mercaptobenzoic acid, solvents like methanol (B129727) are used, and the product is subsequently extracted using ethyl acetate (B1210297).

Table 1: Solvent Systems in the Synthesis of Benzoic Acid Analogs

| Compound Synthesized | Solvent System | Purpose/Observation |

| 2-chloro-5-sulfamoylbenzoic acid | Water, THF, Dioxane, DMF, DMSO | Water is preferred; co-solvents improve solubility of intermediates. |

| 2,4-dichloro-5-sulfamoylbenzoic acid | N-methyl-2-pyrrolidone (NMP) | High boiling point and stability reduce by-product formation. |

| 6-chloro-2-mercaptobenzoic acid | Methanol, Ethyl Acetate | Methanol as reaction solvent, ethyl acetate for extraction. |

| 2-chloro-5-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methylthio]benzoic acid | Dichloromethane | Used as a solvent for the reaction of 2-chloro-5-mercaptobenzoic acid. prepchem.com |

Temperature and Pressure Control in Industrial-Scale Syntheses

Temperature is a critical factor that directly impacts the reaction kinetics and the potential for side reactions. For the industrial synthesis of 2-chloro-5-sulfamoylbenzoic acid, a temperature range of 60-100°C is operative, with a preferred range of 70-80°C to ensure a practical reaction rate while minimizing the formation of unwanted by-products. prepchem.com Lower temperatures can lead to significantly slower reaction times, making the process less efficient for large-scale production. prepchem.com

In the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid from 2,4-dichlorobenzoic acid, the sulfonation step is conducted at a high temperature of 145°C. In contrast, the subsequent ammoniation step requires cooling with an ice-salt bath to maintain a temperature of 0°C. Similarly, the diazotization of 2-amino-5-sulfamoylbenzoic acid is initiated at 0-5°C. prepchem.com For the hydrolysis step in the preparation of 6-chloro-2-mercaptobenzoic acid, a high-pressure autoclave is used to heat the reaction to 150°C for 10-12 hours. google.com

Table 2: Temperature and Pressure Parameters in Analog Syntheses

| Synthetic Step | Compound | Temperature | Pressure | Notes |

| Diazonium Salt Reaction | 2-chloro-5-sulfamoylbenzoic acid | 70-80°C (preferred) | Not specified | Balances reaction rate and by-product formation. prepchem.com |

| Sulfonation | 2,4-dichloro-5-sulfamoylbenzoic acid | 145°C | Not specified | High temperature required for the initial step. |

| Ammoniation | 2,4-dichloro-5-sulfamoylbenzoic acid | 0°C | Not specified | Requires significant cooling. |

| Hydrolysis | 6-chloro-2-mercaptobenzoic acid | 150°C | High Pressure | Conducted in an autoclave. google.com |

Catalyst Selection and Mechanism in Preparation Processes

Catalysts play a vital role in enhancing reaction rates and directing the synthesis towards the desired product. In the preparation of 2-chloro-5-sulfamoylbenzoic acid via diazotization, a metal chloride, such as cupric chloride (CuCl₂), is used. prepchem.com The process involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid, followed by treatment of the resulting diazonium salt with the metal chloride. prepchem.com

For the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, sodium sulfate (B86663) is employed as a catalyst during the sulfonation of 2,4-dichlorobenzoic acid with chlorosulfonic acid. google.com In other contexts, solid acid catalysts, particularly those based on sulfonic acid functional groups, are gaining attention as they offer advantages like easier separation, recyclability, and reduced environmental impact compared to traditional liquid acid catalysts like sulfuric acid. mdpi.comgoogle.com For instance, silica-bonded N-propyl sulfamic acid has been used as an efficient catalyst in one-pot condensation reactions. mdpi.com The mechanism for catalysts in oxidative desulfurization, such as phosphotungstic acid, involves the catalyst's active center decomposing hydrogen peroxide and transporting oxygen molecules to react with sulfur compounds. google.com

Novel Synthetic Pathways and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally benign. This includes the use of alternative energy sources like microwaves and light to drive reactions.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. ijprdjournal.comrasayanjournal.co.in The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require long reflux times. ijprdjournal.com

While specific examples for this compound are not prevalent, the application of microwave energy has been successfully demonstrated for the synthesis of other benzoic acids and related sulfonamides. ijprdjournal.comnih.gov For example, the hydrolysis of benzanilide (B160483) to benzoic acid is efficiently catalyzed by sulfuric acid under microwave irradiation. ijprdjournal.com This technique is also employed for synthesizing sulfonamide derivatives and for one-pot condensation reactions, often under solvent-free conditions, which further enhances its green credentials. mdpi.comresearchgate.net The use of microwave irradiation in conjunction with solid-supported catalysts represents a particularly sustainable approach. mdpi.com

Photochemical Routes to Sulfanylbenzoic Acids

Photochemical reactions, which utilize light energy to initiate chemical transformations, offer another avenue for green synthesis. These reactions can often be carried out at ambient temperature, reducing the energy consumption associated with heating. Solar-driven photochemical processes are especially attractive from a sustainability perspective. mdpi.com

Although direct photochemical routes to this compound are not well-documented, photochemical methods are used for related transformations. For instance, a continuous-flow photochemical process has been developed for the generation of benzyne (B1209423) from a benzoic acid-derived triazine using UV-A light. thieme-connect.de This benzyne intermediate can then be used in various cycloaddition reactions to form complex heterocyclic products. thieme-connect.de Photooxygenation is another relevant industrial photochemical process, used in the synthesis of various fine chemicals. mdpi.com The development of such photochemical methods for the synthesis of sulfanylbenzoic acids could provide a milder and more sustainable alternative to traditional synthetic routes.

Biocatalytic Synthesis and Enzymatic Transformations

The application of biocatalysis in the synthesis of complex organic molecules has garnered significant attention due to its potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. While specific enzymatic routes for the direct synthesis of this compound are not extensively documented in current literature, several biocatalytic strategies and enzyme classes hold promise for the formation of its key structural features, namely the carbon-sulfur bond and transformations involving the carboxylic acid group. This section explores potential biocatalytic and enzymatic approaches that could be adapted for the synthesis of this compound and its analogs.

Potential Enzymatic Routes for C-S Bond Formation

The introduction of a sulfanyl group onto an aromatic ring is a key step in the synthesis of this compound. In nature, a variety of enzymes catalyze the formation of carbon-sulfur bonds, often with remarkable specificity. acs.org

One potential avenue involves the use of S-transferases , a diverse family of enzymes that facilitate the transfer of sulfur-containing functional groups. acs.org For instance, glutathione (B108866) S-transferases (GSTs) are known to catalyze the conjugation of glutathione to a wide range of electrophilic substrates. While typically associated with detoxification pathways, the underlying mechanism of nucleophilic attack by a thiol could be harnessed. A hypothetical pathway could involve the enzymatic conjugation of a thiol-containing small molecule to an activated precursor of 2-chlorobenzoic acid.

Another plausible biocatalytic strategy is the Michael-type addition of a sulfur nucleophile to an appropriate α,β-unsaturated carbonyl precursor. acs.org While this would require a different starting material than simple substituted benzoic acids, the principle of enzymatic C-S bond formation via conjugate addition is well-established in the biosynthesis of various natural products. acs.org

Radical S-adenosylmethionine (SAM) enzymes represent another sophisticated class of biocatalysts capable of inserting sulfur into unactivated C-H bonds. wikipedia.org These enzymes utilize a 5'-deoxyadenosyl radical to initiate catalysis, enabling challenging chemical transformations. wikipedia.org The direct thiolation of a 2-chlorobenzoic acid precursor at the C-5 position using an engineered radical SAM enzyme is a theoretical but exciting possibility for future research.

Enzymatic Transformations of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is also amenable to enzymatic transformations, which could be employed in chemoenzymatic synthesis routes.

Lipases and Esterases are widely used biocatalysts for the formation and hydrolysis of ester bonds. nih.gov In the context of synthesizing the target molecule, lipases could be used for the synthesis of thioesters. google.comnih.gov For example, a lipase (B570770) could catalyze the reaction between 2-chlorobenzoic acid and a suitable thiol to form a thioester, which could then be a precursor to the final product. The reverse reaction, the hydrolysis of a thioester, can also be catalyzed by enzymes like pig liver esterase (PLE), which has been shown to hydrolyze α-terpineol thioacetates to the corresponding thiols. nih.gov

Aromatic acid-CoA ligases are another class of enzymes that could be utilized. These enzymes activate aromatic carboxylic acids by converting them into their corresponding coenzyme A (CoA) thioesters. nih.govnih.gov This activation makes the carboxyl group more susceptible to subsequent enzymatic or chemical modifications. A microbial aromatic acid-CoA ligase could potentially activate 2-chlorobenzoic acid, paving the way for a subsequent enzymatic step to introduce the sulfanyl group or other functionalities. The table below summarizes some microbial aromatic acid CoA ligases and their substrate scope, indicating the potential for these enzymes to accept substituted benzoic acids.

| Enzyme | Source Organism | Substrate(s) | Reference |

| L3 Ligase | - | Benzoate, Salicylate, Anthranilate, p-Hydroxybenzoate | nih.gov |

| Microbial 4CL ligases | - | Substituted-cinnamic and benzoic acids | nih.gov |

While the direct biocatalytic synthesis of this compound remains a developing area, the existing knowledge of enzymatic C-S bond formation and carboxylic acid transformations provides a solid foundation for future research and development of novel, sustainable synthetic routes.

Derivatization and Advanced Chemical Transformations of 2 Chloro 5 Sulfanylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 2-chloro-5-sulfanylbenzoic acid can undergo several classical transformations to produce esters, amides, anhydrides, and acyl halides, thereby increasing its synthetic utility.

Esterification of carboxylic acids is a fundamental reaction, often achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org This method is particularly effective for producing methyl, ethyl, propyl, and butyl esters. libretexts.org Another approach involves the SN2 reaction of a carboxylate anion with a primary alkyl halide. libretexts.org For instance, the reaction of this compound with an alcohol (R'OH) under acidic conditions would yield the corresponding ester, 2-chloro-5-sulfanylbenzoate.

Amidation, the formation of amides, is another crucial transformation. nih.gov Direct reaction of a carboxylic acid with an amine is often challenging and may require activation of the carboxylic acid. libretexts.org Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the in-situ generation of reactive phosphonium (B103445) salts. libretexts.orgnih.gov These reagents facilitate the formation of an amide bond by converting the carboxylic acid's hydroxyl group into a better leaving group. libretexts.orgnih.gov The reaction of this compound with a primary or secondary amine (R'R''NH) in the presence of a suitable coupling agent yields the corresponding N-substituted 2-chloro-5-sulfanylbenzamide. bohrium.com

| Reactant | Reaction Type | Product Name | Product Structure |

|---|---|---|---|

| Ethanol | Esterification | Ethyl 2-chloro-5-sulfanylbenzoate | CCOc1cc(S)c(Cl)cc1C(=O)O |

| Diethylamine | Amidation | N,N-Diethyl-2-chloro-5-sulfanylbenzamide | CCN(CC)C(=O)c1cc(S)c(Cl)cc1 |

To enhance the reactivity of the carboxylic acid, it can be converted into an acyl halide or an acid anhydride. Treatment of a carboxylic acid with thionyl chloride (SOCl2) is a standard laboratory procedure for the synthesis of acyl chlorides. libretexts.org This reaction proceeds via a nucleophilic acyl substitution pathway, where the hydroxyl group is replaced by a chloride ion, forming the highly reactive acyl chloride. libretexts.org In the case of this compound, this reaction would yield 2-chloro-5-sulfanylbenzoyl chloride.

Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this often requires high temperatures. libretexts.org A more common laboratory synthesis involves reacting an acyl chloride with the sodium salt of a different carboxylic acid to produce a mixed anhydride. docbrown.info Symmetrical anhydrides can also be prepared. libretexts.org These derivatives are valuable intermediates in acylation reactions. docbrown.info

| Reagent | Product Name | Product Class |

|---|---|---|

| Thionyl chloride (SOCl₂) | 2-Chloro-5-sulfanylbenzoyl chloride | Acyl Halide |

| Heat (dehydration) | 2-Chloro-5-sulfanylbenzoic anhydride | Acid Anhydride |

Transformations of the Sulfanyl (B85325) Group

The sulfanyl (thiol) group is a key functional handle for a variety of transformations, including oxidation, disulfide bond formation, and S-alkylation/arylation, leading to a wide array of sulfur-containing compounds.

The oxidation of sulfides (or thiols) is a fundamental method for preparing sulfoxides and sulfones, which are common structural motifs in many chemically and biologically active molecules. researchgate.netmdpi.com The degree of oxidation can often be controlled by the choice of oxidizing agent and reaction conditions. acsgcipr.org Common oxidants include hydrogen peroxide (H₂O₂), peracids like m-chloroperbenzoic acid (m-CPBA), and reagents like Selectfluor. acsgcipr.orgorganic-chemistry.orgorganic-chemistry.org

Careful control of stoichiometry and reaction conditions can selectively yield the sulfoxide (B87167). acsgcipr.org For example, using one equivalent of the oxidizing agent often favors sulfoxide formation. mdpi.com Further oxidation, typically with a stronger oxidant or an excess of the oxidizing agent, will convert the sulfoxide to the corresponding sulfone. researchgate.netorganic-chemistry.org The conversion of this compound would thus lead to 2-chloro-5-sulfinylbenzoic acid (sulfoxide) and subsequently to 2-chloro-5-sulfonylbenzoic acid (sulfone). The complete oxidation of the thiol group leads to the formation of a sulfonic acid, 2-chloro-5-sulfobenzoic acid.

| Product Name | Oxidation State | General Oxidizing Conditions |

|---|---|---|

| 2-Chloro-5-sulfinylbenzoic acid | Sulfoxide | Mild oxidation (e.g., 1 eq. H₂O₂) mdpi.com |

| 2-Chloro-5-sulfonylbenzoic acid | Sulfone | Stronger oxidation (e.g., excess H₂O₂) organic-chemistry.org |

| 2-Chloro-5-sulfobenzoic acid | Sulfonic Acid | Vigorous oxidation |

Thiols can undergo oxidation to form disulfide bonds, a reaction of significant importance in peptide and protein chemistry. researchgate.netnih.gov This transformation can be achieved using various oxidizing agents, including iodine or air, often under specific pH conditions. researchgate.netacs.org For this compound, this dimerization reaction yields 5,5'-dithiobis(2-chlorobenzoic acid). researchgate.net The formation of this disulfide can be sensitive to pH, with increased oxidation observed at neutral or higher pH levels. acs.orgresearchgate.net

The reverse reaction, the cleavage of the disulfide bond, is also a critical process. science.gov This reduction can be accomplished using various reducing agents, such as thiols like dithiothreitol (B142953) (DTT) or phosphines, to regenerate the original thiol. science.gov This reversible nature of disulfide bond formation and cleavage is exploited in various chemical and biological systems.

The thiol group of this compound is nucleophilic and can readily react with electrophiles such as alkyl halides or aryl halides in S-alkylation and S-arylation reactions, respectively. nih.gov Alkylation typically proceeds via an SN2 mechanism, where the thiolate anion attacks the alkyl halide to form a thioether.

S-arylation can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly with activated aryl halides. nih.gov The reactivity of the thiol group makes it a good nucleophile for displacing leaving groups on electron-deficient aromatic rings. nih.gov These reactions are valuable for creating a variety of thioether derivatives with diverse structural and electronic properties. For example, reaction with an alkyl halide (R-X) would yield a 2-chloro-5-(alkylthio)benzoic acid.

Palladium-Catalyzed Coupling Reactions at the Sulfur Center

The thiol group in this compound is a prime site for derivatization through palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-sulfur (C-S) bonds. These reactions, often falling under the umbrella of Buchwald-Hartwig amination-type cross-coupling, provide a powerful tool for the synthesis of aryl thioethers.

The general mechanism for the palladium-catalyzed C-S coupling reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. wikipedia.orgyoutube.com This is followed by the coordination of the thiol to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium-thiolate species. The final step is reductive elimination, which yields the desired aryl thioether and regenerates the active palladium(0) catalyst. wikipedia.orgyoutube.com

While direct palladium-catalyzed C-S coupling on this compound is not extensively documented in readily available literature, the principles of the Buchwald-Hartwig reaction with analogous substrates are well-established. For instance, the coupling of various thiols with aryl halides is a cornerstone of modern organic synthesis. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Common catalyst systems often employ palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with sterically hindered phosphine (B1218219) ligands such as Xantphos or DavePhos. The presence of the carboxylic acid group on the this compound backbone may necessitate the use of specific bases or reaction conditions to avoid undesired side reactions.

Mechanochemical methods, such as ball-milling, have emerged as a robust and environmentally friendly alternative for conducting palladium-catalyzed C-S cross-coupling reactions. ucl.ac.uk These solvent-free conditions can enhance reaction rates and are often less sensitive to air and moisture. ucl.ac.uk

Table 1: Key Components in Palladium-Catalyzed C-S Coupling Reactions

| Component | Role | Examples |

| Palladium Precursor | Source of the active catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | Xantphos, DavePhos, tBuXPhos |

| Base | Deprotonates the thiol | K₂CO₃, Cs₂CO₃, NaOtBu |

| Solvent | Dissolves reactants and facilitates reaction | Toluene, Dioxane, THF |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The electronic nature of the substituents on the this compound ring—a deactivating chloro group, a deactivating carboxylic acid group, and a potentially activating or deactivating sulfanyl group (depending on its oxidation state)—directs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Nitration: The nitration of o-chlorobenzoic acid, a closely related precursor, provides insight into the regiochemical outcome of electrophilic substitution. The reaction with a mixture of nitric acid and sulfuric acid typically yields 2-chloro-5-nitrobenzoic acid as the major product. nbinno.comguidechem.comprepchem.comgoogle.com This outcome is dictated by the directing effects of the existing substituents. The carboxylic acid group is a meta-director, while the chloro group is an ortho, para-director. In this case, the incoming nitro group is directed to the position para to the chlorine and meta to the carboxylic acid.

The preparation of 2-chloro-5-nitrobenzoic acid is a well-established industrial process. guidechem.comgoogle.com The reaction is typically carried out by adding a nitrating mixture (nitric acid in sulfuric acid) to o-chlorobenzoic acid at low temperatures to control the exothermic reaction and minimize the formation of byproducts. prepchem.com

Halogenation: The directed halogenation of 2-chlorobenzoic acid has been studied to control the regioselective introduction of a second halogen atom. For instance, the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid can be influenced by the addition of catalysts to favor the formation of 5-bromo-2-chlorobenzoic acid. google.com The use of sulfur-containing compounds with reducing properties, such as sodium sulfide (B99878) or sodium sulfite, has been shown to improve the selectivity for the 5-bromo isomer over other isomers. google.com This suggests that similar strategies could be employed for the regioselective halogenation of this compound, where the sulfanyl group might also influence the reaction's outcome. The preparation of 5-bromo-2-chlorobenzoic acid can also be achieved by the bromination of 2-chlorobenzonitrile (B47944) followed by hydrolysis. wipo.intgoogle.com

The introduction of an amino group onto the aromatic ring of this compound can be achieved through nucleophilic aromatic substitution (SNA_r). While palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful method for C-N bond formation, copper-catalyzed reactions have also proven effective, particularly for the amination of chlorobenzoic acids. researchgate.net

Studies on the amination of 2-chlorobenzoic acids have demonstrated high regioselectivity. The reaction of various 2-chlorobenzoic acids with anilines in the presence of a copper catalyst and a base leads to the formation of N-aryl anthranilic acid derivatives. The presence of the ortho-carboxylic acid group is believed to play a role in directing the amination to the position of the chloro substituent.

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The multifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of fused heterocyclic systems. The presence of the carboxylic acid, chloro, and sulfanyl groups allows for a variety of intramolecular cyclization strategies.

One important class of heterocycles that can be synthesized from derivatives of this compound are thioxanthones. These compounds and their derivatives are of interest due to their potential biological activities. The synthesis of thioxanthones can be achieved through the intramolecular cyclization of 2-thiobenzoic acid derivatives. For example, the reaction of 2-(4'-chloro-phenylthio)-benzoic acid, which can be prepared from an alkali metal derivative of 4-chloro-thiophenol and a 2-halogenated benzoic acid, can be cyclized via dehydration to yield 2-chloro-thioxanthone.

Palladium-catalyzed intramolecular reactions are also a powerful tool for constructing fused heterocycles. For instance, the palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives, a related system, can be controlled by the choice of ligand to selectively form different heterocyclic cores, including carbazoles, indoles, dibenzazepines, and acridines. nih.govmit.edu This highlights the potential for developing selective intramolecular cyclization pathways for derivatives of this compound to access a diverse range of sulfur-containing fused heterocycles.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational aspects of 2-Chloro-5-sulfanylbenzoic acid. By analyzing the vibrational modes of the molecule, specific structural features can be assigned to observed spectral bands.

The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups: the carboxylic acid, the sulfanyl (B85325) group, the carbon-chlorine bond, and the substituted benzene (B151609) ring. While direct experimental spectra for this specific molecule are not widely published, assignments can be reliably inferred from data on similar compounds like 2-chlorobenzoic acid and other substituted benzoic acids. researchgate.netresearchgate.netijtsrd.com

The carboxylic acid group gives rise to several distinct vibrations. The O-H stretching vibration typically appears as a very broad band in the FTIR spectrum, ranging from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding in the dimeric structure common to carboxylic acids. The carbonyl (C=O) stretching vibration is expected to be a strong, sharp band in the region of 1700-1680 cm⁻¹ in the IR spectrum. researchgate.net In-plane C-O-H bending and C-O stretching are also anticipated in the fingerprint region.

The sulfanyl (S-H) group, if present as a free thiol, would show a weak absorption band in the 2600-2550 cm⁻¹ region of the IR spectrum, which can sometimes be obscured by other bands. The C-S stretching vibration is typically weak and appears in the 700-600 cm⁻¹ range.

The vibrations of the benzene ring will produce a series of bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically result in a group of bands between 1600 and 1450 cm⁻¹. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Cl stretching vibration is expected to produce a strong band in the 800-600 cm⁻¹ range.

A summary of the expected vibrational bands and their assignments is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| O-H stretch (Carboxylic acid dimer) | 3300 - 2500 | FTIR | Broad, Strong |

| Aromatic C-H stretch | 3100 - 3000 | FTIR, Raman | Medium |

| S-H stretch | 2600 - 2550 | FTIR | Weak |

| C=O stretch (Carboxylic acid) | 1700 - 1680 | FTIR | Very Strong |

| Aromatic C=C stretch | 1600 - 1450 | FTIR, Raman | Medium-Strong |

| C-O-H in-plane bend | 1440 - 1395 | FTIR | Medium |

| C-O stretch (coupled with O-H bend) | 1320 - 1210 | FTIR | Strong |

| C-Cl stretch | 800 - 600 | FTIR | Strong |

| C-S stretch | 700 - 600 | FTIR, Raman | Weak-Medium |

Studying the vibrational spectra of this compound at varying temperatures can provide insights into intermolecular interactions, such as hydrogen bonding, and detect any temperature-induced phase transitions or conformational changes. For instance, changes in the O-H and C=O stretching bands of the carboxylic acid group would indicate alterations in the hydrogen-bonding network. While specific studies on this molecule are not available, research on other benzoic acid derivatives has shown that temperature can influence the vibrational modes, reflecting changes in crystal packing and intermolecular forces. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. Through ¹H and ¹³C NMR, as well as two-dimensional techniques, the carbon-hydrogen framework of this compound can be mapped out.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic proton of the carboxylic acid. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be solvent-dependent. The three aromatic protons will appear in the aromatic region (typically 7.0-8.5 ppm) and will show a splitting pattern determined by their coupling to each other. Based on the substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet. The proton of the sulfanyl group, if present, would likely appear as a singlet in the range of 3-4 ppm.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the range of 165-175 ppm. chemicalbook.comdocbrown.info The six aromatic carbons will have distinct signals in the 120-140 ppm range, with their exact shifts influenced by the electron-withdrawing or -donating effects of the substituents. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the sulfur (C-S) will have characteristic chemical shifts.

The following tables provide predicted chemical shift ranges for the ¹H and ¹³C nuclei of this compound, based on data from analogous compounds. chemicalbook.comrsc.orgchemicalbook.com

Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10 | Broad Singlet |

| Aromatic H | 7.0 - 8.5 | Doublets, Doublet of Doublets |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-S | 125 - 135 |

| Aromatic C-H | 120 - 130 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show cross-peaks between the coupled aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons bearing the chloro and sulfanyl substituents. For example, correlations would be expected from the aromatic protons to the carbonyl carbon, which would firmly establish the position of the carboxylic acid group relative to the aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₅ClO₂S), the expected exact mass can be calculated from the isotopic masses of its constituent atoms.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule will form a molecular ion (M⁺˙). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺˙ peak having an intensity of about one-third that of the M⁺˙ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (•OH, loss of 17 amu) and the loss of the entire carboxyl group (•COOH, loss of 45 amu). The presence of the chloro and sulfanyl substituents would also lead to specific fragmentation pathways, such as the loss of a chlorine atom (Cl•) or a sulfanyl radical (•SH). Predicted mass-to-charge ratios for some potential adducts of the related compound 2-chloro-5-(methylsulfanyl)benzoic acid have been reported. uni.lu

A table of expected major fragments and their mass-to-charge ratios (m/z) is provided below.

| Ion Fragment | Description | Expected m/z (for ³⁵Cl) |

| [C₇H₅³⁵ClO₂S]⁺˙ | Molecular Ion (M⁺˙) | 188 |

| [C₇H₄³⁵ClO₂S]⁺ | Loss of H• | 187 |

| [C₇H₄³⁵ClOS]⁺ | Loss of •OH from -COOH | 171 |

| [C₆H₄³⁵ClS]⁺ | Loss of •COOH | 143 |

| [C₇H₅O₂S]⁺ | Loss of Cl• | 153 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₇H₅ClO₂S), HRMS provides an exact mass that confirms its molecular formula.

Predicted HRMS data for an isomer, 5-chloro-2-sulfanylbenzoic acid, which has the same molecular formula, indicates the expected mass for various adducts. uni.lu This data is invaluable for confirming the presence and identity of the compound in a sample.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₇H₅ClO₂S Isomer

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 188.97716 |

| [M+Na]⁺ | 210.95910 |

| [M-H]⁻ | 186.96260 |

| [M+K]⁺ | 226.93304 |

Data sourced from predicted values for the isomer 5-chloro-2-sulfanylbenzoic acid. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

The fragmentation of the molecular ion ([C₇H₅ClO₂S]⁺˙) would likely proceed through several key pathways:

Loss of a hydroxyl radical (-•OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion. docbrown.info

Loss of the carboxyl group (-COOH): Decarboxylation is another characteristic fragmentation pathway.

Loss of a chlorine atom (-Cl): The cleavage of the carbon-chlorine bond is expected due to the presence of the halogen. nih.gov

Loss of the sulfanyl group (-SH): Fragmentation involving the sulfur-containing moiety can also occur.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 188 | Loss of •OH | 171 | [C₇H₄ClOS]⁺ |

| 188 | Loss of •COOH | 143 | [C₆H₄ClS]⁺ |

| 188 | Loss of Cl | 153 | [C₇H₅O₂S]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and provides information about its conjugation system. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Determination of Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to its aromatic ring and functional groups. The absorption maxima (λmax) correspond to the wavelengths of maximum light absorption, and the molar extinction coefficient (ε) is a measure of how strongly the molecule absorbs light at that wavelength. wikipedia.org

While specific experimental data for this compound is limited, the UV-Vis spectra of related compounds like benzoic acid and its derivatives provide insight. Benzoic acid in an acidic aqueous solution exhibits two primary absorption bands. rsc.org The presence of the chloro and sulfanyl substituents on the benzene ring in this compound would be expected to cause a bathochromic (red) shift in these absorption maxima due to their electronic effects on the conjugated system.

Table 3: Typical UV-Vis Absorption Data for Benzoic Acid in Water (pH 2.5)

| Band | λmax (nm) |

|---|---|

| B-band | ~273 |

| C-band | ~230 |

Data is for the parent compound, benzoic acid, and serves as a reference. rsc.org

The molar extinction coefficient (ε) can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. wikipedia.org

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the shift in the position of absorption bands in response to a change in the polarity of the solvent. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. Polar solvents can stabilize the excited state differently than nonpolar solvents, leading to shifts in the absorption maxima.

For this compound, changing the solvent is expected to influence its UV-Vis spectrum. In polar protic solvents, hydrogen bonding interactions with the carboxylic acid and sulfanyl groups can lead to significant shifts. A study on hydroxycinnamic acids demonstrated that solvent polarity significantly affects emission spectra, indicating changes in the electronic distribution upon excitation. researchgate.net Similarly, for this compound, a shift to longer wavelengths (red shift) or shorter wavelengths (blue shift) of the absorption bands would be anticipated depending on the specific interactions between the solute and solvent molecules.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Intermolecular Interactions

While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds provides valuable insights into the expected solid-state structure. For example, the crystal structures of 5-Benzene-sulfonamido-2-chloro-benzoic acid nih.gov and 2-Chloro-5-(2-iodo-benzene-sulfonamido)-benzoic acid nih.gov show several key features that would likely be present in the crystal structure of this compound:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is expected to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. nih.gov The sulfanyl group can also participate in weaker S-H···O or S-H···S hydrogen bonds.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich clouds of adjacent rings align. These interactions play a significant role in stabilizing the crystal packing. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, a noncovalent interaction with a nucleophilic atom.

Table 4: Crystallographic Data for the Related Compound 5-Benzene-sulfonamido-2-chloro-benzoic acid

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.531 (2) |

| b (Å) | 5.0480 (10) |

| c (Å) | 22.846 (5) |

| β (°) | 94.18 (3) |

| V (ų) | 1324.2 (5) |

| Z | 4 |

Data from a related sulfonamide derivative. nih.gov

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a critical non-destructive analytical technique for the solid-state characterization of crystalline materials. It is exceptionally valuable for identifying crystalline phases, determining phase purity, and analyzing polymorphism in chemical compounds. units.it The method relies on the unique diffraction pattern produced when a powdered crystalline sample is exposed to X-rays. This pattern, often considered a "fingerprint" of the solid form, is determined by the specific arrangement of atoms within the crystal lattice. units.it Consequently, different crystalline forms (polymorphs) or solvated forms of the same compound will produce distinctly different diffraction patterns.

While specific studies focusing on the polymorphism of this compound are not widely detailed in the surveyed scientific literature, the application of PXRD for phase analysis is well-established through research on structurally related molecules. For instance, studies on compounds like 2-chloro-5-nitrobenzoic acid (CNBA) demonstrate the utility of PXRD in identifying new crystalline phases. researchgate.net In one such study, the formation of a dimethyl sulfoxide (B87167) (DMSO) solvate of CNBA was unequivocally confirmed by comparing its PXRD pattern to that of the pure, non-solvated compound. The appearance of new, distinct peaks at different 2θ angles in the pattern for the solvated material provided clear evidence of a new solid phase. researchgate.net The sharpness of the diffraction peaks in these analyses also serves as an indicator of good crystallinity. researchgate.net

Similarly, the phase purity of synthesized crystals, such as 2-amino-5-chlorobenzophenone, is routinely confirmed using PXRD. researchgate.net By comparing the experimental powder pattern to a calculated pattern from single-crystal X-ray diffraction data, researchers can verify the identity and purity of the bulk crystalline material.

The primary application of PXRD in the context of a compound like this compound would be to:

Identify Polymorphs: If the compound can exist in multiple crystalline forms, each polymorph would have a unique crystal lattice and, therefore, a unique PXRD pattern.

Detect Solvates/Hydrates: The incorporation of solvent molecules into the crystal lattice creates a new crystalline phase (a solvate or hydrate) with a different PXRD pattern from the unsolvated form.

Monitor Phase Transitions: PXRD, especially when combined with variable temperature stages, can be used to study temperature- or humidity-induced transformations from one crystalline form to another. units.it

Confirm Batch-to-Batch Consistency: In a manufacturing setting, PXRD is used as a quality control tool to ensure that the desired crystalline form of a substance is consistently produced.

The data obtained from a PXRD experiment is typically presented as a diffractogram, plotting signal intensity versus the diffraction angle (2θ). For analytical purposes, this is reduced to a table of characteristic peak positions (2θ) and their relative intensities. The example table below illustrates how PXRD data can be used to differentiate between a hypothetical pure compound and its solvate, based on the principles observed in the study of CNBA. researchgate.net

Table 1: Representative PXRD Peak Data for Phase Analysis

This table illustrates a hypothetical comparison of PXRD peak positions (2θ) for a pure compound versus its solvated form, demonstrating how the technique differentiates crystalline phases. The appearance of new or shifted peaks in the solvate is characteristic of a phase change.

| Peak Position (2θ) [°] | Relative Intensity [%] | Phase |

| 8.5 | 65 | Pure Form |

| 10.2 | 40 | Solvate |

| 12.3 | 100 | Pure Form |

| 14.8 | 80 | Solvate |

| 17.1 | 90 | Pure Form |

| 19.5 | 75 | Solvate |

| 24.6 | 85 | Pure Form |

| 25.1 | 100 | Solvate |

| 28.9 | 50 | Pure Form |

| 30.4 | 60 | Solvate |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and structural properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Chloro-5-sulfanylbenzoic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. For instance, one would expect the carboxylic acid group to be coplanar with the benzene (B151609) ring to maximize conjugation, although some out-of-plane rotation is possible. The orientation of the sulfanyl (B85325) (-SH) group relative to the ring would also be a key parameter determined through optimization. The electronic structure analysis would reveal the distribution of electron density throughout the molecule, highlighting the influence of the electron-withdrawing chlorine atom and the multifaceted nature of the sulfanyl and carboxyl groups.

Illustrative Optimized Geometrical Parameters:

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-S Bond Length | ~1.77 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| S-H Bond Length | ~1.34 Å |

Note: These are typical values for similar functional groups and would be precisely calculated in a specific DFT study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

From the energies of the HOMO and LUMO, various molecular reactivity indices can be calculated. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and chemical softness (S). researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Illustrative Reactivity Data (Hypothetical):

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

Note: This data is illustrative and represents typical values for a molecule of this nature.

Quantum chemical calculations can accurately predict spectroscopic parameters. The vibrational frequencies in an Infrared (IR) spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can then be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the S-H stretch, and various aromatic C-H and C-C stretching and bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. Theoretical predictions of ¹H and ¹³C NMR spectra are invaluable for structural elucidation and for assigning peaks in experimentally obtained spectra.

Illustrative Predicted Spectroscopic Data (Hypothetical):

| Parameter | Predicted Value |

|---|---|

| IR Frequencies (cm⁻¹) | |

| O-H Stretch (Carboxylic Acid) | ~3500 (monomer), ~3000 (dimer) |

| C=O Stretch | ~1720 |

| S-H Stretch | ~2550 |

| C-Cl Stretch | ~750 |

| ¹H NMR Chemical Shifts (ppm) | |

| COOH | 12.0 - 13.0 |

| Aromatic Protons | 7.5 - 8.2 |

| SH | 3.5 - 4.5 |

| ¹³C NMR Chemical Shifts (ppm) | |

| COOH | ~170 |

| Aromatic Carbons | 125 - 140 |

Note: This data is illustrative and would be refined by specific calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.orgacs.org For this compound, MD simulations would be employed to explore its conformational landscape, particularly the rotational freedom of the carboxylic acid and sulfanyl groups. nih.gov These simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent interacts with the solute and influences its conformation and dynamics. acs.orgacs.org This is particularly important for the carboxylic acid and sulfanyl groups, which can participate in hydrogen bonding with water molecules.

Analysis of Molecular Electrostatic Potential (MEP) and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. youtube.com The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, the MEP would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carboxyl group, indicating sites that are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen of the sulfanyl group, highlighting these as sites for nucleophilic attack. The chlorine atom would also influence the electrostatic potential of the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a particular physicochemical property. nih.govdergipark.org.tr In a QSAR study of this compound and its analogs, a set of molecular descriptors would be calculated.

These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies). A statistical model would then be developed to correlate these descriptors with a specific activity. This model could then be used to predict the activity of new, unsynthesized compounds.

Illustrative Molecular Descriptors for QSAR:

| Descriptor Type | Example Descriptor | Illustrative Value |

|---|---|---|

| Constitutional | Molecular Weight | 204.65 g/mol |

| Topological | Wiener Index | Hypothetical Value |

| Geometric | Molecular Surface Area | Hypothetical Value |

| Electronic | Dipole Moment | Hypothetical Value |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hypothetical Value |

Note: These are examples of descriptors that would be calculated in a QSAR study.

Correlation of Molecular Descriptors with Theoretical Activity Profiles

Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. These descriptors can be correlated with a compound's theoretical activity, providing a quantitative structure-activity relationship (QSAR). While specific QSAR studies on this compound are not extensively documented in the literature, it is understood that descriptors such as LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are crucial in predicting its behavior. For instance, a higher LogP value generally correlates with increased membrane permeability, while TPSA is a good predictor of a molecule's ability to traverse cell membranes.

For a related compound, 2-chloro-5-sulfamoylbenzoic acid, the following molecular descriptors have been calculated, which can offer an approximation for the sulfanyl analogue.

| Molecular Descriptor | Value | Reference |

| Topological Polar Surface Area (TPSA) | 97.46 Ų | chemscene.com |

| LogP | 0.6856 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

These values suggest that the molecule possesses a moderate degree of polarity and some rotational flexibility, which are important factors in its interaction with biological targets.

Prediction of Binding Interactions and Receptor Affinity via Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interactions between a ligand, such as this compound, and a protein's active site. nih.gov

Studies on structurally similar 2,5-substituted benzoic acid derivatives have provided valuable insights into their binding mechanisms. For example, docking studies on dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which share the 2,5-substituted benzoic acid scaffold, have shown that the carboxyl group is crucial for anchoring the ligand within the binding site. nih.gov It typically forms a key hydrogen bond with an arginine residue (Arg263 in Mcl-1) in the target protein. nih.gov The substituent at the 5-position, in this case, the sulfanyl group, occupies a hydrophobic pocket (the p2 pocket), engaging in hydrophobic interactions with surrounding residues such as leucine (B10760876) and valine. nih.gov

Studies of Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the crystalline state is dictated by a variety of intermolecular interactions. These interactions are fundamental to understanding the physical properties and solid-state behavior of this compound.

Hydrogen Bonding Networks and Synthon Analysis

Hydrogen bonds are highly directional and are among the strongest intermolecular forces, playing a pivotal role in the formation of predictable supramolecular assemblies. In carboxylic acids like this compound, the carboxylic acid group is a primary site for hydrogen bonding. It can form robust dimeric synthons, where two carboxylic acid groups from adjacent molecules interact via O-H···O hydrogen bonds. This is a common and well-established motif in the crystal structures of benzoic acid derivatives. nih.govresearchgate.net

In the absence of a specific crystal structure for this compound, analysis of related compounds provides a strong indication of its likely supramolecular structure. For instance, studies on 2-chloro-4-nitrobenzoic acid have shown that the primary interaction is an O-H···N hydrogen bond when co-crystallized with a base like 5-nitroquinoline. nih.gov In its pure form, or with other non-basic co-formers, the carboxylic acid dimer synthon is expected to dominate. The sulfanyl group (-SH) can also act as a weak hydrogen bond donor, potentially forming S-H···O or S-H···N interactions, further stabilizing the crystal lattice. The presence of the chloro substituent can also influence the packing through weaker C-H···Cl interactions. The interplay of these hydrogen bonds leads to the formation of one, two, or three-dimensional networks. nih.govresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within the crystal environment, allowing for the identification of close contacts between atoms. nih.govresearchgate.netnih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface | Reference |

| H···H | 47.8% | nih.gov |

| H···C/C···H | 20.5% | nih.gov |

| H···N/N···H | 12.4% | nih.gov |

| H···S/S···H | 7.2% | nih.gov |

| C···C | 4.1% | nih.gov |

| H···O/O···H | 3.5% | nih.gov |

This data indicates that H···H contacts are the most significant, which is common for organic molecules. The presence of H···S contacts highlights the role of the sulfur atom in intermolecular interactions. A similar analysis for this compound would be expected to show significant contributions from H···H, C···H, and O···H contacts, with additional contributions from Cl···H and S···H contacts, providing a detailed picture of its solid-state architecture. nih.govnih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-5-sulfanylbenzoic acid to maximize yield and purity?

- Methodological Answer: The synthesis typically involves sulfonation or thiolation of a benzoic acid precursor. Key factors include:

- Catalyst Selection: Aluminum chloride (AlCl₃) is effective for Friedel-Crafts-type sulfonation or chlorination steps due to its Lewis acidity, as demonstrated in analogous syntheses of dichloro-fluorobenzoic acids .

- Solvent Optimization: Ethanol or water-based solvents are preferred for their ability to dissolve polar intermediates while minimizing side reactions .

- Temperature Control: Reactions should be maintained between 0–25°C to prevent decomposition of reactive intermediates like chlorosulfonyl groups .

Q. How can researchers effectively purify this compound from reaction mixtures?

- Methodological Answer:

- Recrystallization: Use ethanol-water mixtures to exploit solubility differences between the product and by-products.

- Solid-Phase Extraction (SPE): C18 columns can isolate the compound from polar impurities, as recommended for sulfonamide derivatives .

- TLC Monitoring: Silica gel plates with a mobile phase of ethyl acetate/hexane (1:3) help track purification progress .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key peaks should researchers expect?

- Methodological Answer:

- IR Spectroscopy: A strong S-H stretch (~2550 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) confirm functional groups .

- ¹H NMR: Expect aromatic proton signals split by substituents (δ 7.2–8.5 ppm) and a broad carboxylic acid proton (δ ~12 ppm) .

- Mass Spectrometry: Compare fragmentation patterns with NIST reference data to validate molecular ion peaks (e.g., [M-H]⁻ at m/z 216) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer:

- Cross-Validation: Use density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental data. Adjust computational parameters (e.g., solvent model, basis set) to improve alignment .

- Isotopic Labeling: Introduce deuterium at specific positions to clarify splitting patterns in complex aromatic regions .

Q. How can the reactivity of the sulfanyl group in this compound be leveraged in designing novel heterocyclic compounds?

- Methodological Answer:

- Thiol-Ene Reactions: The sulfanyl group undergoes radical-mediated coupling with alkenes to form thioether-linked heterocycles .

- Oxidative Cyclization: Treat with iodine or peroxides to generate disulfide bridges, enabling access to thiadiazine or thiazole derivatives, as seen in related sulfonamide scaffolds .

Q. What experimental approaches can mitigate decomposition of this compound under varying pH conditions?

- Methodological Answer:

- pH Stability Studies: Conduct accelerated degradation tests in buffers (pH 1–13) to identify stable ranges. The compound is likely prone to hydrolysis in alkaline conditions due to the labile S-Cl bond .

- Storage Recommendations: Store at -20°C under argon to prevent oxidation of the sulfanyl group, as validated for similar chlorosulfonyl intermediates .

Q. How does the electronic effect of the chloro and sulfanyl substituents influence the acidity of the benzoic acid moiety in this compound?

- Methodological Answer:

- pKa Determination: Use potentiometric titration in aqueous methanol. The electron-withdrawing Cl and S-H groups increase acidity compared to unsubstituted benzoic acid (predicted pKa ~1.8 vs. 4.2) .

- Computational Analysis: Natural Bond Orbital (NBO) calculations reveal enhanced resonance stabilization of the deprotonated form due to conjugation with the sulfanyl group .

Data Contradiction and Optimization

Q. What are the common side products formed during the synthesis of this compound, and how can they be identified?

- Methodological Answer:

- By-Products: Over-chlorination (e.g., 2,5-dichloro derivatives) or sulfonic acid formation due to excessive sulfonation .

- Detection: LC-MS with a C18 column and 0.1% formic acid mobile phase distinguishes these by retention time and mass .

Q. How should researchers address discrepancies in biological activity data for this compound derivatives?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.